![molecular formula C24H34N2O9S B606012 Bedoradrine sulfate CAS No. 194785-31-4](/img/structure/B606012.png)
Bedoradrine sulfate
Vue d'ensemble
Description
Bedoradrine sulfate, also known as KUR-1246, MN-221, is a β2-adrenoceptor agonist . It is a small molecule that is currently under investigation for use in the treatment of asthma . The compound belongs to the class of organic compounds known as tetralins, which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .
Molecular Structure Analysis
The molecular formula of Bedoradrine sulfate is C48H66N4O14S . The InChI Key is VPCOODFYDJWLHD-YMZXMBPUSA-N . It is a bis compound with two molecules of Bedoradrine and one molecule of sulfuric acid .Physical And Chemical Properties Analysis
The predicted properties of Bedoradrine sulfate include a water solubility of 0.0626 mg/mL, a logP of 1.63 (ALOGPS) and 0.93 (Chemaxon), and a logS of -3.8 . It has a pKa (Strongest Acidic) of 9.34 and a pKa (Strongest Basic) of 10.07 . The compound has 6 hydrogen acceptor counts and 4 hydrogen donor counts . It also has a polar surface area of 102.26 Å^2 and a refractivity of 119.93 m3·mol-1 .Applications De Recherche Scientifique
Treatment of Asthma via Intravenous Infusion :
- Bedoradrine sulfate is a novel, highly selective beta2-adrenergic agonist.
- It's being developed for the treatment of acute exacerbation of asthma.
- Clinical trials have shown that it is safe, with mild to moderate side effects, and effective in improving lung function as measured by forced expiratory volume (Matsuda, Makhay, Johnson, & Iwaki, 2012).
Efficacy in Acute Exacerbation of Asthma :
- Bedoradrine was tested in patients who didn't respond to standard asthma therapy.
- It showed significant improvement in dyspnea scores compared to placebo, though it didn't significantly increase FEV1 at 3 hours.
- The safety profile was consistent with known effects of β-adrenergic agonists (House, Matsuda, O'Brien, Makhay, Iwaki, Ferguson, Lovato, & Lewis, 2015).
Potential in Treating COPD :
- Bedoradrine is being considered for treating exacerbated asthma and chronic obstructive pulmonary disease (COPD).
- It has shown preliminary efficacy in clinical trials for exacerbated asthma, but its effectiveness in COPD is still uncertain.
- Further studies are recommended to assess its efficacy and safety as an add-on therapy in these conditions (Antoniu, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOODFYDJWLHD-YMZXMBPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N4O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433338 | |
Record name | Bedoradrine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bedoradrine sulfate | |
CAS RN |
194785-31-4 | |
Record name | Bedoradrine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEDORADRINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P875C0DV2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.